molecular formula C7H13NO2 B8605111 1-methoxycyclopentane-1-carboxamide

1-methoxycyclopentane-1-carboxamide

Cat. No.: B8605111
M. Wt: 143.18 g/mol
InChI Key: LRPBPVNENAUSFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methoxycyclopentane-1-carboxamide is an organic compound characterized by a cyclopentane ring substituted with a methoxy group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-methoxycyclopentane-1-carboxamide can be synthesized through several methods. One common approach involves the reaction of cyclopentanecarboxylic acid with methanol in the presence of a dehydrating agent to form the corresponding ester, followed by conversion to the amide using ammonia or an amine. Another method involves the direct amidation of cyclopentanecarboxylic acid with methoxyamine under suitable conditions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, amidation, and purification through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions: 1-methoxycyclopentane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group under strong oxidizing conditions.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Nucleophiles such as halides and amines can be used for substitution reactions.

Major Products:

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted cyclopentanecarboxamides.

Scientific Research Applications

1-methoxycyclopentane-1-carboxamide has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-methoxycyclopentane-1-carboxamide involves its interaction with specific molecular targets and pathways. The methoxy group and carboxamide group play crucial roles in its reactivity and binding affinity to biological targets. The compound may exert its effects through modulation of enzyme activity, receptor binding, or interaction with cellular membranes .

Comparison with Similar Compounds

    Cyclopentanecarboxamide: Lacks the methoxy group, resulting in different chemical properties and reactivity.

    1-Methoxycyclohexanecarboxamide: Contains a cyclohexane ring instead of a cyclopentane ring, leading to variations in steric and electronic effects.

    1-Methoxycyclopropanecarboxamide: Features a cyclopropane ring, which introduces significant ring strain and alters its chemical behavior.

Uniqueness: 1-methoxycyclopentane-1-carboxamide is unique due to its specific combination of a methoxy group and a cyclopentane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

1-methoxycyclopentane-1-carboxamide

InChI

InChI=1S/C7H13NO2/c1-10-7(6(8)9)4-2-3-5-7/h2-5H2,1H3,(H2,8,9)

InChI Key

LRPBPVNENAUSFZ-UHFFFAOYSA-N

Canonical SMILES

COC1(CCCC1)C(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1-methoxycyclopentanecarboxylic acid (0.9 g, 6.24 mmol) in EtOAc (30 mL) was treated with CDI (1.316 g, 8.12 mmol), stirred at RT for 0.5 h, treated with NH4OH (˜15M, 0.729 mL, ˜10.9 mmol) and stirred at RT overnight. The mixture was treated with water, extracted with EtOAc (3×) and the combined organics were washed with brine, dried over Na2SO4 and concentrated to dryness to afford 1-methoxycyclopentanecarboxamide (900 mg, 101%). 1H NMR (400 MHz, CDCl3): δ 6.45 (br s, 1H), 5.42 (br s, 1H), 3.24 (s, 3H), 2.07-2.04 (m, 2H), 1.90-1.87 (m, 2H), 1.75-1.73 (m, 4H).
Quantity
0.9 g
Type
reactant
Reaction Step One
Name
Quantity
1.316 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0.729 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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